![molecular formula C15H18N2O B581679 1-N-Benzyl-5-ethoxybenzene-1,2-diamine CAS No. 1373232-39-3](/img/structure/B581679.png)
1-N-Benzyl-5-ethoxybenzene-1,2-diamine
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Description
1-N-Benzyl-5-ethoxybenzene-1,2-diamine is a chemical compound with the molecular formula C15H18N2O . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of benzimidazole derivatives, which 1-N-Benzyl-5-ethoxybenzene-1,2-diamine is a part of, generally involves the coupling between o-phenylenediamine with carboxylic acids or their derivatives . A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles employs formic acid, iron powder, and NH4Cl as additive to reduce the nitro group and effect the imidazole cyclization with high-yielding conversions generally within one to two hours .Molecular Structure Analysis
The 1-N-Benzyl-5-ethoxybenzene-1,2-diamine molecule contains a total of 37 bonds. There are 19 non-H bonds, 12 multiple bonds, 5 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 ether (aromatic) .Chemical Reactions Analysis
The chemical reactions of benzimidazole derivatives involve the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Scientific Research Applications
Synthesis of N-arylbenzene-1,2-diamines
“1-N-Benzyl-5-ethoxybenzene-1,2-diamine” can be used in the synthesis of N-arylbenzene-1,2-diamines . This process involves a photoredox reaction between a protonated azobenzene and the solvent to produce hydrazobenzene . This is followed by an o-semidine rearrangement of the hydrazobenzene to afford the N2-arylbenzene-1,2-diamine .
Synthesis of 1-arylbenzimidazoles
This compound can also be used in the synthesis of 1-arylbenzimidazoles . The process involves a condensation reaction between the N2-arylbenzene-1,2-diamine and acetaldehyde .
Pharmaceutical Testing
“1-N-Benzyl-5-ethoxybenzene-1,2-diamine” is used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .
Synthesis of Benzimidazole Derivatives
N-Aryl-1,2-phenylenediamines, which can be synthesized from “1-N-Benzyl-5-ethoxybenzene-1,2-diamine”, are important for synthesizing various benzimidazole derivatives .
OLED Applications
1,3,5-tris (N-phenyl-benzimidazol-2-yl)benzene (TBPI), which can be synthesized from N-aryl-1,2-phenylenediamines, is an important electronic material for OLED applications .
properties
IUPAC Name |
2-N-benzyl-4-ethoxybenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-18-13-8-9-14(16)15(10-13)17-11-12-6-4-3-5-7-12/h3-10,17H,2,11,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWAXXRNODUYGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)NCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Benzyl-5-ethoxybenzene-1,2-diamine |
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